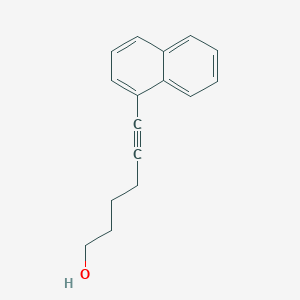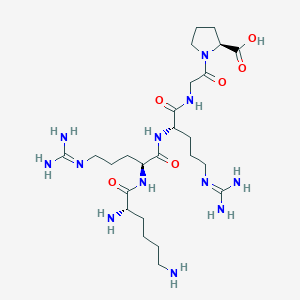
1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and an iodophenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with a suitable enamine precursor. The reaction typically proceeds under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the dimethylamino and iodophenyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-2-(4-bromophenyl)pent-1-en-3-one
- 1-(Dimethylamino)-2-(4-chlorophenyl)pent-1-en-3-one
- 1-(Dimethylamino)-2-(4-fluorophenyl)pent-1-en-3-one
Uniqueness
1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs
Properties
CAS No. |
918422-29-4 |
|---|---|
Molecular Formula |
C13H16INO |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
1-(dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C13H16INO/c1-4-13(16)12(9-15(2)3)10-5-7-11(14)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
AYXWDDIUUISQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CN(C)C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
